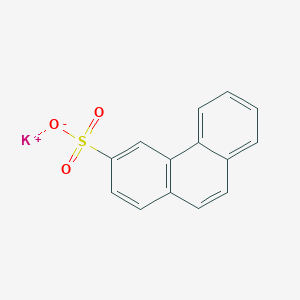

![molecular formula C8H12N6 B6523589 N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-59-0](/img/structure/B6523589.png)

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Vue d'ensemble

Description

“N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a chemical compound with the molecular formula C8H12N6 . It is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine”, involves the design and creation of a series of compounds bearing a hydrazone moiety . The specific synthesis process for “N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is not explicitly mentioned in the available sources.Molecular Structure Analysis

The molecular structure of “N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is characterized by a triazolopyrimidine core with an amino substituent at position 7 . The compound has an average mass of 192.221 Da and a monoisotopic mass of 192.112350 Da .Applications De Recherche Scientifique

1. Inhibitor of Ubiquitin Specific Peptidase 28 (USP28) This compound has been found to be a potent inhibitor of USP28, a protein associated with the occurrence and development of various malignancies . It has been used in the development of new chemotypes for pathologically investigating the roles of deubiquitinase .

Antiproliferative Agent

The compound has shown significant antiproliferative activity against several cancer cell lines . It has been found to inhibit the colony formation of certain cancer cells and induce apoptosis, possibly through the mitochondrial pathway .

RORγt Inverse Agonist

The compound has been reported to act as an inverse agonist of RORγt , a nuclear receptor that plays crucial roles in immunity, inflammation, and circadian rhythm.

JAK1 and JAK2 Inhibitor

It has been found to inhibit JAK1 and JAK2 , which are tyrosine kinases involved in the signaling of a number of cytokines and growth factors, playing key roles in hematopoiesis, inflammation, and immune response.

Fluorescent Probe

The compound has been used as a fluorescent probe , which can be used in various fields such as bioimaging, diagnostics, and drug delivery.

Structural Units of Polymers

The compound has been used as structural units of polymers , which can be used in the development of new materials with unique properties.

Enzyme Inhibitor

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . These enzymes are involved in various biological processes and their inhibition can be used in the treatment of various diseases.

Antitubercular Agent

The compound has been found to have antitubercular activity , which can be used in the development of new drugs for the treatment of tuberculosis.

Orientations Futures

The future directions for the study of “N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” and similar compounds could involve further exploration of their antiproliferative activity against various cancer cell lines . Additionally, more research could be done to understand their mechanism of action and potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, potentially leading to apoptosis induction within cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it halts the transition from the G1 phase to the S phase, which is a critical step in cell division . This interruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.

Propriétés

IUPAC Name |

N,3-diethyltriazolo[4,5-d]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1-3-9-7-6-8(11-5-10-7)14(4-2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVNHAJMXQWLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=NC=N1)N(N=N2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285059 | |

| Record name | F2792-0270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3-Diethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

CAS RN |

6312-59-0 | |

| Record name | NSC40367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F2792-0270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)

![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)

![5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523536.png)

![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)

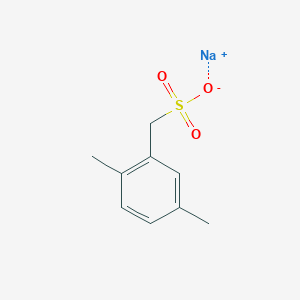

![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)

![potassium 2-{[(benzylcarbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6523597.png)

![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate](/img/structure/B6523601.png)

![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)

![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)